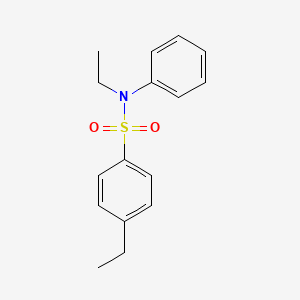

N,4-diethyl-N-phenylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalyst Design and Oxidation Studies

Sulfonamide-substituted iron phthalocyanines, such as those derived from 4-tert-Butylbenzenesulfonamide, have shown remarkable stability under oxidative conditions and have been utilized as potential oxidation catalysts. These compounds demonstrate the ability to catalyze the oxidation of olefins, with cyclohexene oxidation yielding allylic ketones and styrene oxidation leading primarily to benzaldehyde (Işci et al., 2014).

Synthesis of Benzonitriles

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been employed as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This method allows for the efficient cyanation of electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, highlighting the reagent's versatility in organic synthesis (Anbarasan et al., 2011).

Computational Studies on Sulfonamides

A comprehensive study involving the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), has been conducted. This research provides insights into the molecule's structural and electronic properties, offering a foundation for understanding sulfonamides' reactivity and interaction with biological targets (Murthy et al., 2018).

Anticancer Applications

Dibenzenesulfonamides, specifically those with the chemical structure 4,4'-(5'-chloro-3'-methyl-5-aryl-3,4-dihydro-1'H,H-[3,4'-bipyrazole]-1',2-diyl)dibenzenesulfonamide, have been synthesized and evaluated for their anticancer properties. These compounds have shown to induce apoptosis and autophagy in cancer cells, as well as exhibit inhibitory effects on carbonic anhydrase isoenzymes associated with tumor growth, suggesting their potential as anticancer drug candidates (Gul et al., 2018).

Antibacterial and Antimicrobial Studies

N-substituted sulfanilamide derivatives have been synthesized and assessed for their thermal properties, antibacterial, and antifungal activities. These studies help in understanding the structural requirements for antimicrobial activity and could guide the development of new antibacterial agents (Lahtinen et al., 2014).

Propiedades

IUPAC Name |

N,4-diethyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-3-14-10-12-16(13-11-14)20(18,19)17(4-2)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOJIPSPMFLNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(CC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B2861752.png)

![4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B2861755.png)

![(7-Methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2861761.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)